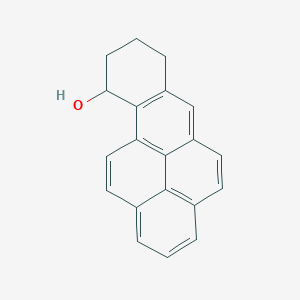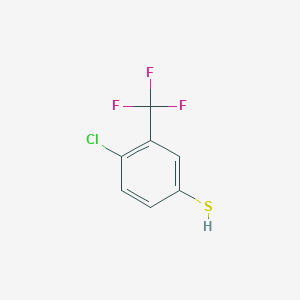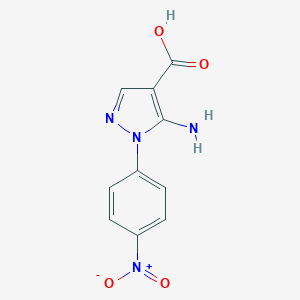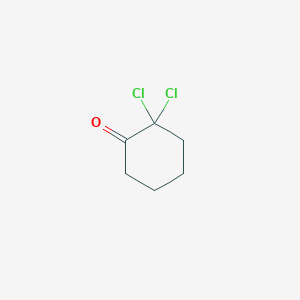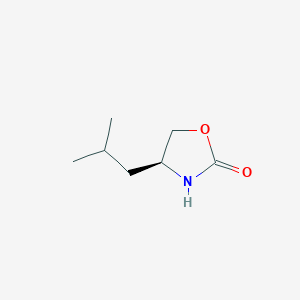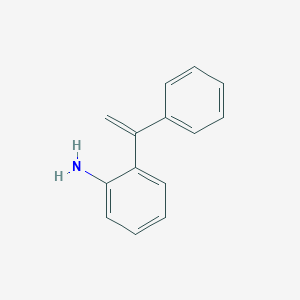
2-(1-Phenylvinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylvinyl)aniline is a chemical compound that is commonly used in scientific research. It is also known as 2-phenylvinylaniline, 2-phenyl-N-phenylethenylaniline, and N-phenyl-2-phenylethenylaniline. This compound has a wide range of applications in the field of organic chemistry, particularly in the synthesis of various organic compounds.
Applications De Recherche Scientifique
2-(1-Phenylvinyl)aniline has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a model compound in the study of various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 2-(1-Phenylvinyl)aniline is not well understood. However, it is believed to act as a nucleophile in various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions. It may also act as a radical scavenger, protecting cells from oxidative damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(1-Phenylvinyl)aniline are not well studied. However, it is believed to have low toxicity and is not known to have any significant side effects. It may have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Phenylvinyl)aniline is its versatility as a starting material for the synthesis of various organic compounds. It is also relatively inexpensive and easy to synthesize. However, its low solubility in water can make it difficult to work with in aqueous environments. It is also sensitive to air and light, which can cause it to degrade over time.
Orientations Futures
There are many potential future directions for the study of 2-(1-Phenylvinyl)aniline. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another area of interest is the study of its antioxidant properties and potential use in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, its potential use as a model compound in the study of various organic reactions could lead to the development of new and more efficient synthetic methods for the production of organic compounds.
Méthodes De Synthèse
The synthesis of 2-(1-Phenylvinyl)aniline involves the reaction between aniline and styrene. This reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The reaction proceeds via electrophilic aromatic substitution, where the styrene acts as an electrophile and the aniline acts as a nucleophile. The product of this reaction is 2-(1-Phenylvinyl)aniline, which can be purified by recrystallization.
Propriétés
Numéro CAS |
64097-92-3 |
|---|---|
Nom du produit |
2-(1-Phenylvinyl)aniline |
Formule moléculaire |
C14H13N |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H13N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1,15H2 |
Clé InChI |
BYTLHHFRLLQLDH-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
Autres numéros CAS |
64097-92-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



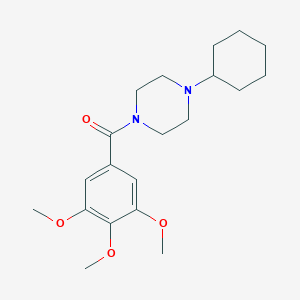
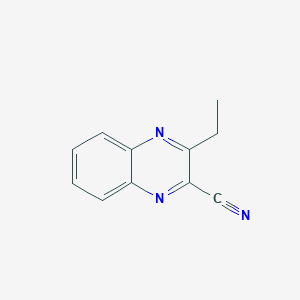
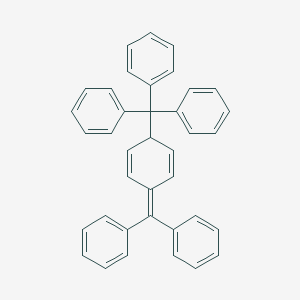
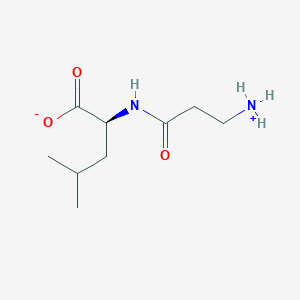
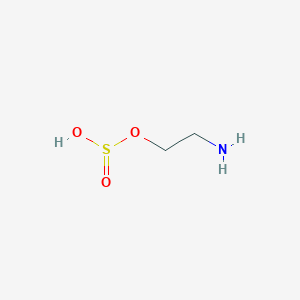
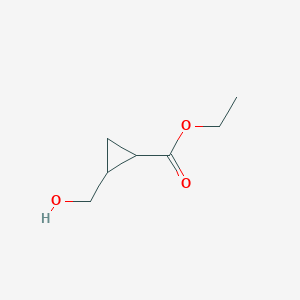
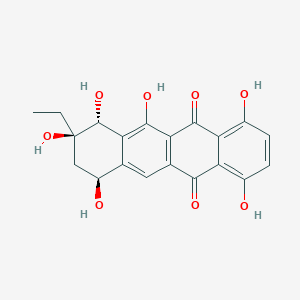
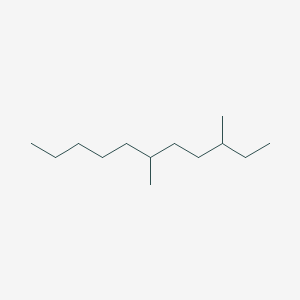
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
